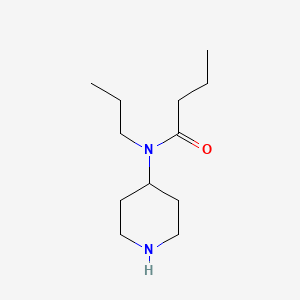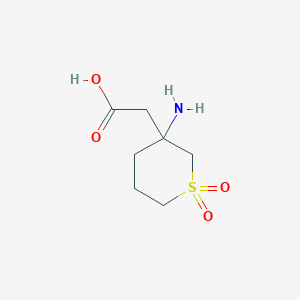
2-(3-Chloro-2-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-2-methoxyphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine can produce an amino derivative .
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro and methoxy substituents may enhance binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, pyrrolidine, is a versatile scaffold used in many bioactive molecules.
Pyrrolidin-2-one: A related compound with a carbonyl group, known for its biological activities.
3-Chloro-2-methoxybenzaldehyde: The precursor used in the synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides a distinct profile compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
Clave InChI |
RJIXBMOMBZBUMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Cl)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)




![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)





